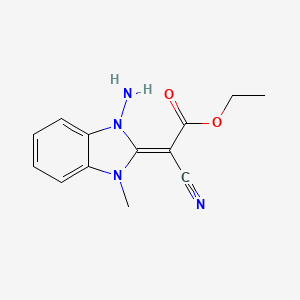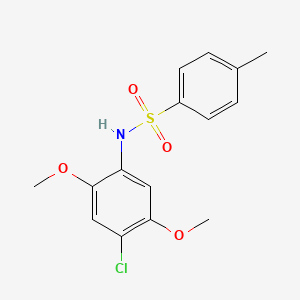![molecular formula C38H30N6O4 B5557929 N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multistep organic reactions, including nucleophilic substitution, condensation, and cyclization reactions. For instance, the synthesis of N,N'-(1,2-phenylene)-bis[4-(azidomethyl)benzamide] is achieved by direct nucleophilic disubstitution of dihalogen precursors with NaN3, indicating a method that could potentially be adapted for our compound (Bachl & Díaz, 2010). Similarly, ultrasound-promoted, catalyst-free synthesis methods have been explored for derivatives of related structures, highlighting the potential for innovative, efficient synthesis approaches (Azarifar & Sheikh, 2012).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex arrangements of rings and functional groups, contributing to their unique properties. Crystallographic studies provide insights into the molecular geometry, confirming the presence of intramolecular steric repulsion and the effects of substituents on the overall structure. For example, research on benz[4,5]isoquino[1,2‐b]quinazoline derivatives reveals the impact of recrystallization conditions on molecular rearrangement, suggesting similar considerations may apply to our target compound (Lindeman, Ponomarev, & Rusanov, 1995).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, including cyclization and acylation, to form derivatives with diverse biological and chemical activities. The base-catalyzed cyclization of benzoylamino benzamides into quinazolinone derivatives demonstrates the chemical versatility and reactivity of these compounds (Hanusek, Sedlák, Šimůnek, & Štěrba, 2002).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the applicability of these compounds in various domains. While specific data on our compound is not available, analogous studies on polyamide-quinazolinediones show a range of solubilities and thermal behaviors indicative of the structural diversity within this chemical family (Chau, Saegusa, & Iwakura, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming derivatives, are key to the functional application of these materials. Investigations into the synthesis of bisquinazoline derivatives and their interactions highlight the chemical adaptability and potential for modification of these compounds for specific uses (El-hashash, Salem, & Selima Ali Mohamed Al-Mabrook, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Insecticidal Efficacy : Novel bis quinazolinone derivatives, including structures similar to "N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]", have been synthesized and shown to possess insecticidal efficacy. These compounds were evaluated for their structural features and insecticidal properties, indicating potential applications in agricultural pest management (El-Shahawi et al., 2016).
Anticancer Activity : Research has explored the synthesis of quinazolinone and benzamide derivatives, including compounds related to "N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]", revealing their in vitro anti-proliferative activity against cancer cell lines. This suggests potential applications in the development of new anticancer agents (El-hashash et al., 2018).
Fluorescent Properties : Derivatives of benzimidazole and quinazoline, related to the chemical structure of interest, have been studied for their fluorescent properties. These compounds are being investigated for potential use in photoactive materials, demonstrating the versatility of the quinazolinone framework in the synthesis of functional materials with unique optical properties (Pozharskii et al., 2016).
Eigenschaften
IUPAC Name |
2-acetamido-N-[4-[2-[4-[(2-acetamidobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N6O4/c1-23(45)39-33-13-7-4-10-30(33)37(47)41-27-19-15-25(16-20-27)35-29-9-3-6-12-32(29)43-36(44-35)26-17-21-28(22-18-26)42-38(48)31-11-5-8-14-34(31)40-24(2)46/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDXKQXLGLRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-[4-[2-[4-[(2-acetamidobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)
![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)